Cas no 141109-16-2 ((R)-(-)-2-Chlorophenylglycine Methyl Ester)

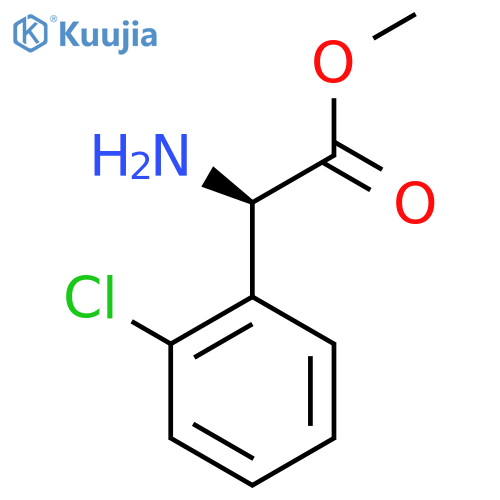

141109-16-2 structure

商品名:(R)-(-)-2-Chlorophenylglycine Methyl Ester

(R)-(-)-2-Chlorophenylglycine Methyl Ester 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, a-amino-2-chloro-, methyl ester, (aR)-

- (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER

- 2-Amino-1-cyclohexenecarboxylic acid ethyl ester

- 2-Amino-cyclohex-1-enecarboxylic acid ethyl ester

- Ethyl 2-amino-1-cyclohexene-1-carboxylate

- ethyl 2-amino-1-cyclohexenecarboxylate

- ethyl 2-aminocyclohex-1-ene-1-carboxylate

- ethyl 2-aminocyclohex-1-enecarboxylate

- SCHEMBL13306848

- TS-02820

- EN300-2950448

- 141109-16-2

- Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester, (alphaR)-

- MFCD02258900

- (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate

- methyl (2R)-2-amino-2-(2-chlorophenyl)acetate

- DQ3WA9YX3J

- AC-10051

- AKOS007930230

- DTXSID201265152

- Methyl (alphaR)-alpha-amino-2-chlorobenzeneacetate

- (R)-2-chlorophenylglycine methyl ester

- Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester, (-)-

- (R)-Methyl2-amino-2-(2-chlorophenyl)acetate

- A807728

- AKOS006278828

- (R)-(-)-2-Chlorophenylglycine Methyl Ester

-

- MDL: MFCD02258900

- インチ: 1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1

- InChIKey: UTWOZNRDJNWTPS-MRVPVSSYSA-N

- ほほえんだ: ClC1C=CC=CC=1[C@H](C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 199.04000

- どういたいしつりょう: 199.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 52.32000

- LogP: 2.21310

(R)-(-)-2-Chlorophenylglycine Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C609843-500mg |

(R)-(-)-2-Chlorophenylglycine Methyl Ester |

141109-16-2 | 500mg |

$821.00 | 2023-05-18 | ||

| Enamine | EN300-2950448-2.5g |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |

141109-16-2 | 95.0% | 2.5g |

$838.0 | 2025-03-19 | |

| Enamine | EN300-2950448-10.0g |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |

141109-16-2 | 95.0% | 10.0g |

$1839.0 | 2025-03-19 | |

| Enamine | EN300-2950448-5.0g |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |

141109-16-2 | 95.0% | 5.0g |

$1240.0 | 2025-03-19 | |

| Enamine | EN300-2950448-0.5g |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |

141109-16-2 | 95.0% | 0.5g |

$410.0 | 2025-03-19 | |

| Enamine | EN300-2950448-0.05g |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |

141109-16-2 | 95.0% | 0.05g |

$359.0 | 2025-03-19 | |

| TRC | C609843-250mg |

(R)-(-)-2-Chlorophenylglycine Methyl Ester |

141109-16-2 | 250mg |

$483.00 | 2023-05-18 | ||

| TRC | C609843-1g |

(R)-(-)-2-Chlorophenylglycine Methyl Ester |

141109-16-2 | 1g |

$1372.00 | 2023-05-18 | ||

| Enamine | EN300-2950448-1.0g |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |

141109-16-2 | 95.0% | 1.0g |

$428.0 | 2025-03-19 | |

| Enamine | EN300-2950448-0.25g |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |

141109-16-2 | 95.0% | 0.25g |

$393.0 | 2025-03-19 |

(R)-(-)-2-Chlorophenylglycine Methyl Ester 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

141109-16-2 ((R)-(-)-2-Chlorophenylglycine Methyl Ester) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Amadis Chemical Company Limited

(CAS:141109-16-2)(R)-(-)-2-Chlorophenylglycine Methyl Ester

清らかである:99%

はかる:5g

価格 ($):235.0